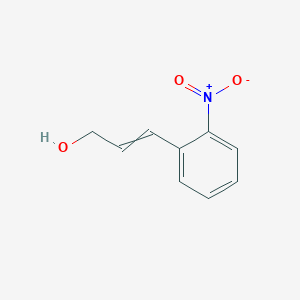
2-Nitrocinnamyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2-Nitrophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Nitrophenyl)prop-2-en-1-ol typically involves the condensation of 2-nitrobenzaldehyde with an appropriate alkyne or alkene under basic conditions. One common method is the aldol condensation reaction, where 2-nitrobenzaldehyde reacts with acetaldehyde in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods: Industrial production of (2E)-3-(2-Nitrophenyl)prop-2-en-1-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: (2E)-3-(2-Nitrophenyl)prop-2-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in (2E)-3-(2-Nitrophenyl)prop-2-en-1-ol can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride, amines in the presence of a base.
Major Products Formed:
Oxidation: 2-nitrobenzaldehyde, 2-nitrobenzoic acid.
Reduction: 2-aminophenylprop-2-en-1-ol.
Substitution: 2-halophenylprop-2-en-1-ol, 2-aminophenylprop-2-en-1-ol.
Applications De Recherche Scientifique
(2E)-3-(2-Nitrophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials with specific optical properties.
Mécanisme D'action
The mechanism of action of (2E)-3-(2-Nitrophenyl)prop-2-en-1-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
(2E)-3-(4-Nitrophenyl)prop-2-en-1-ol: Similar structure but with the nitro group at the para position.
(2E)-3-(2-Aminophenyl)prop-2-en-1-ol: Similar structure but with an amino group instead of a nitro group.
(2E)-3-(2-Chlorophenyl)prop-2-en-1-ol: Similar structure but with a chloro group instead of a nitro group.
Uniqueness: (2E)-3-(2-Nitrophenyl)prop-2-en-1-ol is unique due to the presence of the nitro group at the ortho position, which influences its reactivity and interaction with other molecules. The position of the nitro group can affect the compound’s electronic properties and its ability to participate in specific chemical reactions.
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
3-(2-nitrophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-6,11H,7H2 |
Clé InChI |
JQDUHQARXQIRHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=CCO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}naphthalen-2-ol](/img/structure/B12445774.png)


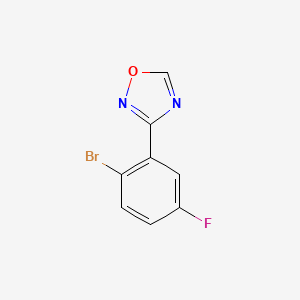
![2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B12445786.png)
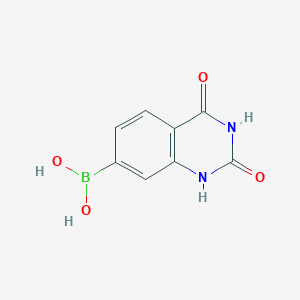
![N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445795.png)


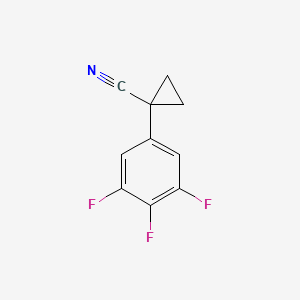
![3-(2H-1,3-Benzodioxol-5-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B12445814.png)
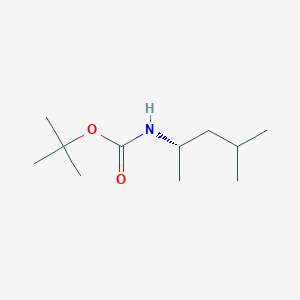
![2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12445842.png)
![3-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B12445843.png)
